1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene
Description
Properties
IUPAC Name |
1-bromo-4-(3-methylbut-2-enoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGPJGRUUQSVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578792 | |
| Record name | 1-Bromo-4-[(3-methylbut-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204503-25-3 | |
| Record name | 1-Bromo-4-[(3-methylbut-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Synthesis and Structural Validation of 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene
Executive Summary & Molecule Profile
Target Molecule: 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene
Synonyms: 4-Bromo-1-(prenyloxy)benzene; 4-Bromophenyl 3,3-dimethylallyl ether
CAS Registry Number: 204503-25-3
Molecular Formula:
This guide details the optimized synthesis, purification, and characterization of this compound. This compound serves as a critical intermediate in organic synthesis, particularly as a substrate for Claisen rearrangements to generate ortho-prenylated phenols—a structural motif ubiquitous in bioactive natural products and liquid crystal mesogens.
Retrosynthetic Analysis
To design a robust synthetic route, we employ a disconnection approach centered on the ether linkage. The most logical disconnection cleaves the
Figure 1: Retrosynthetic disconnection revealing the Williamson Ether Synthesis pathway.
Experimental Protocol: Williamson Ether Synthesis
While Sodium Hydride (NaH) in DMF is a common condition for ether synthesis, it is often excessive for phenols (
Reagents & Stoichiometry
| Component | Role | Equiv.[1] | Notes |
| 4-Bromophenol | Substrate | 1.0 | Limiting reagent. |
| Prenyl Bromide | Electrophile | 1.2 | Excess ensures conversion; prone to hydrolysis. |
| Base | 2.0 | Anhydrous; grind to fine powder to increase surface area. | |
| Acetone | Solvent | - | Reagent grade; 0.5 M concentration relative to phenol. |
| NaI (Optional) | Catalyst | 0.1 | Finkelstein condition to accelerate reaction if using Prenyl Chloride. |
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen (
).[1] -
Deprotonation: Add 4-Bromophenol (1.0 equiv) and anhydrous
(2.0 equiv) to Acetone. Stir at room temperature for 15–30 minutes.-
Expert Insight: You will observe a color change (often to pale yellow/pink) indicating phenoxide formation.
-
-
Addition: Add Prenyl Bromide (1.2 equiv) dropwise via syringe.
-
Note: Prenyl bromide is a lachrymator. Handle in a fume hood.
-
-
Reaction: Heat the mixture to a gentle reflux (
) for 4–6 hours.-
Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol (
) should disappear, replaced by the non-polar ether product ( ).
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the solid inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil.
-
-
Purification:
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with 1M NaOH (to remove unreacted phenol traces) followed by brine.
-
Dry over
, filter, and concentrate.[1] -
Refinement: If high purity is required, perform flash column chromatography (Silica gel, 100% Hexanes
5% EtOAc/Hexanes).
-
Mechanistic Pathway
The reaction proceeds via a classic
Figure 2:
Critical Control Point: Prenyl halides are allylic and can undergo
Characterization & Structural Validation
The following spectral data confirms the structure. The molecule exhibits a characteristic
NMR Spectroscopy (400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.36 | Doublet ( | 2H | Ar-H (meta to O) | Deshielded by Bromine. |
| 6.78 | Doublet ( | 2H | Ar-H (ortho to O) | Shielded by electron-donating Oxygen. |
| 5.48 | Triplet of Septets | 1H | Vinyl H | Characteristic allylic alkene proton. |
| 4.49 | Doublet ( | 2H | O-CH | Diagnostic ether linkage signal. |
| 1.80 | Singlet | 3H | Trans-CH | Methyl group on double bond. |
| 1.74 | Singlet | 3H | Cis-CH | Methyl group on double bond. |
NMR Spectroscopy (100 MHz, )
-
Aromatic Carbons: ~158.0 (C-O), 132.2 (C-H), 116.5 (C-H), 112.8 (C-Br).
-
Prenyl Carbons: 138.5 (Quaternary Alkene), 119.5 (Vinyl C-H), 65.0 (O-
), 25.8 ( ), 18.2 ( ).
Troubleshooting & Optimization
Issue: C-Alkylation vs. O-Alkylation
Phenoxides are ambident nucleophiles. While O-alkylation is preferred with hard electrophiles, C-alkylation (at the ortho position) can occur.
-
Solution: Use Acetone or Acetonitrile (polar aprotic) rather than protic solvents (like ethanol) to solvate the cation (
) and leave the phenoxide oxygen "naked" and more nucleophilic. Avoid excessive heating ( ), which promotes the thermodynamic C-alkylated product or Claisen rearrangement.
Issue: Low Yield / Hydrolysis
-
Solution: Ensure the
is anhydrous. Water competes with the phenol for the alkyl halide, producing prenyl alcohol (3-methyl-2-buten-1-ol).
Safety & Handling
-
Prenyl Bromide: Potent lachrymator and skin irritant. Store in a refrigerator; stabilize with silver wool if possible to prevent decomposition.
-
4-Bromophenol: Corrosive and toxic if absorbed through the skin.
-
Waste: All aqueous washes containing bromide salts and traces of alkyl halides must be disposed of in halogenated organic waste streams.
References
-
Williamson Ether Synthesis General Protocol
-
NMR Data Verification (Analogous Compounds)
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of 1-Bromo-4-propoxybenzene." NIST Chemistry WebBook.
-
-
Claisen Rearrangement of Allyl Aryl Ethers
-
Castro, A. M. M. (2004). "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 104(6), 2939–3002.
-
-
Reagent Safety Data
-
PubChem CID 14716142 (1-Bromo-4-(isopentyloxy)benzene - analog).[4]
-
Sources
An In-depth Technical Guide to 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene, a halogenated aromatic ether with potential applications in synthetic chemistry and as a building block in drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and potential, albeit currently underexplored, biological significance.
Chemical Identity and Nomenclature
This compound is a bifunctional organic molecule characterized by a brominated benzene ring and a prenyl ether substituent. The presence of the bromine atom and the prenyl group offers multiple avenues for chemical modification, making it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 204503-25-3[1] |
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.13 g/mol |
| SMILES | CC(C)=CCOC1=CC=C(Br)C=C1 |
Alternative Names and Synonyms
In scientific literature and chemical catalogs, this compound may be referred to by several alternative names, including:
-
1-Bromo-4-(prenyloxy)benzene
-
4-Bromophenyl prenyl ether
-
1-Bromo-4-[(3-methylbut-2-en-1-yl)oxy]benzene
-
Benzene, 1-bromo-4-[(3-methyl-2-buten-1-yl)oxy]-
-
1-Bromo-4-[(3-methyl-2-buten-1-yl)oxy]benzene
The term "prenyl" is commonly used to describe the 3-methylbut-2-en-1-yl group, a five-carbon isoprenoid unit prevalent in natural products. The presence of this moiety in synthetic compounds often aims to mimic the structure of naturally occurring molecules to explore their biological activities. Prenylated chalcones, for instance, have garnered significant interest for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Synthesis and Mechanistic Considerations
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the synthesis proceeds by the reaction of the phenoxide of 4-bromophenol with a prenyl halide.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from the readily available 4-bromophenol.
Sources
A Technical Guide to Substituted Bromophenol Ethers: From Synthesis to Therapeutic Potential
This guide provides an in-depth exploration of substituted bromophenol ethers and their parent compounds, a class of molecules garnering significant attention in medicinal chemistry and drug development. Naturally occurring in marine environments, particularly in red algae, these compounds have emerged from the sea to the forefront of research due to their diverse and potent biological activities.[1][2][3] This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and mechanistic understanding of substituted bromophenol ethers.
The Significance of the Bromophenol Scaffold
The unique chemical architecture of bromophenols, characterized by a phenol ring substituted with one or more bromine atoms, underpins their diverse pharmacological profiles. The presence of bromine, a halogen, imparts distinct electronic and lipophilic properties that influence the molecule's reactivity and its interaction with biological targets.[4][5] Marine organisms utilize these compounds as a chemical defense mechanism, hinting at their inherent bioactivity.[2][5] In the laboratory and clinic, this scaffold has been exploited to develop novel therapeutic agents with a wide spectrum of activities, including antioxidant, anticancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[1][2][3][6]
Synthetic Strategies: Accessing Chemical Diversity
While nature provides a rich source of bromophenols, synthetic chemistry is crucial for accessing a wider array of derivatives with optimized properties. The ability to systematically modify the bromophenol core allows for the fine-tuning of activity, selectivity, and pharmacokinetic profiles.
Williamson Ether Synthesis and Related Alkylations
A fundamental approach to synthesizing substituted bromophenol ethers is the Williamson ether synthesis. This method involves the deprotonation of a bromophenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
A common synthetic route involves the alkylation of a substituted bromophenol with a benzyl halide, often in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).[7] This straightforward reaction provides access to a diverse library of ether derivatives. For instance, the synthesis of allyl 3-bromophenyl ether can be achieved by treating m-bromophenol with allyl bromide in the presence of potassium carbonate.[8]
Synthesis of Diaryl Methane Bromophenols and Subsequent Demethylation
A versatile strategy for creating more complex bromophenol derivatives involves the synthesis of diaryl methanes, followed by demethylation to unmask the phenolic hydroxyl groups. This approach has been successfully employed to generate novel bromophenols with potent enzyme inhibitory activity.[9][10][11]
The synthesis typically begins with the alkylation of a substituted benzene derivative with a methoxy-protected bromobenzyl alcohol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).[10][11] The resulting methoxy-protected diaryl methane can then be demethylated using a strong demethylating agent such as boron tribromide (BBr3) to yield the final dihydroxybromophenol derivative.[9][10][11][12] This two-step process allows for the introduction of diverse aromatic systems, expanding the chemical space of accessible bromophenol analogues.
Experimental Protocol: Synthesis of a Diaryl Methane Bromophenol Derivative
This protocol outlines a general procedure for the synthesis of a diaryl methane bromophenol, adapted from established methodologies.[10][11]
Step 1: Synthesis of the Diaryl Methane Intermediate
-
To a solution of (2-bromo-4,5-dimethoxyphenyl)methanol (1.0 eq) and a substituted benzene (e.g., 1,4-dimethoxybenzene, 1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add aluminum chloride (AlCl3, 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl methane intermediate.
Step 2: Demethylation to the Final Bromophenol
-
Dissolve the diaryl methane intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.
-
Add a solution of boron tribromide (BBr3, 3.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final bromophenol product by recrystallization or column chromatography.
A Spectrum of Biological Activities and Therapeutic Applications
Substituted bromophenol ethers and their parent compounds exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of bromophenol derivatives.[1][6][7] These compounds can induce apoptosis (programmed cell death) in various cancer cell lines. For example, a series of bromophenol hybrids with N-containing heterocyclic moieties demonstrated significant inhibitory activity against human cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer).[7]
Mechanism of Action: ROS-Mediated Apoptosis
A key mechanism underlying the anticancer activity of some bromophenols is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7] This increase in intracellular ROS can trigger the intrinsic apoptotic pathway. One study showed that a promising bromophenol compound induced cell cycle arrest at the G0/G1 phase and apoptosis in A549 cells.[7] Mechanistic investigations revealed that the compound led to an increase in ROS levels, which in turn suppressed the expression of the anti-apoptotic protein Bcl-2 and activated caspase-3 and PARP, key executioners of apoptosis.[7]
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. Bromophenols have demonstrated significant anti-inflammatory potential. For instance, Bis(3-bromo-4,5-dihydroxybenzyl) ether (BBDE), isolated from the red alga Polysiphonia morrowii, was shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells.[13] BBDE inhibited the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), iNOS, and COX2, as well as pro-inflammatory cytokines.[13]
Mechanism of Action: Inhibition of ROS-Mediated ERK Signaling
The anti-inflammatory effects of BBDE are linked to its ability to inhibit the generation of ROS and subsequently suppress the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[13] By attenuating the ROS-mediated ERK signaling pathway, BBDE effectively dampens the inflammatory cascade in macrophages.[13]
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens poses a significant threat to global health. Bromophenol derivatives have emerged as promising antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[4][5] Some brominated compounds also exhibit antibiofilm and antiquorum sensing activities, which are crucial for combating bacterial virulence and persistence.[4] The 3-bromo-4,5-dihydroxybenzyl unit has been identified as an important structural motif for antimicrobial activity.[2]
Enzyme Inhibition
Substituted bromophenols have been shown to be potent inhibitors of various enzymes implicated in disease.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Several novel synthesized bromophenol derivatives have exhibited strong inhibitory effects against both AChE and BChE, with Ki values in the nanomolar range.[10][11][14]
-
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[10] Synthesized bromophenol compounds have demonstrated effective inhibition of human CA isoenzymes I and II (hCA I and hCA II).[10][11][14]
Data Summary: Enzyme Inhibitory Potency
The following table summarizes the inhibitory activities of selected novel bromophenol derivatives against key metabolic enzymes, highlighting their potential as therapeutic agents.
| Compound ID | Target Enzyme | Ki (nM) | Reference |
| 21 | AChE | 6.54 ± 1.03 | [10][11] |
| 18 | AChE | 7.92 ± 1.38 | [10][11] |
| 20 | AChE | 8.32 ± 0.69 | [10][11] |
| Novel Bromophenols | hCA I | 2.53 ± 0.25 to 25.67 ± 4.58 | [10] |
| Novel Bromophenols | hCA II | 1.63 ± 0.11 to 15.05 ± 1.07 | [10] |
| Novel Bromophenols | BChE | 5.11–23.95 | [14] |
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
General Synthetic Pathway to Diaryl Methane Bromophenols
Caption: A generalized two-step synthesis of diaryl methane bromophenols.
Workflow for Biological Screening of Novel Bromophenol Ethers
Caption: A typical workflow for the biological evaluation of new bromophenol ethers.
Simplified ROS-Mediated Apoptotic Pathway
Caption: A simplified diagram of ROS-mediated apoptosis induced by bromophenol ethers.
Future Perspectives
The field of substituted bromophenol ethers is ripe with opportunities for further research and development. The exploration of novel synthetic methodologies to access even greater chemical diversity is a continuous endeavor. Further elucidation of the structure-activity relationships (SAR) will guide the design of more potent and selective compounds.[4] As our understanding of the complex signaling pathways involved in various diseases deepens, so too will our ability to design targeted bromophenol ether-based therapeutics. The journey of these marine-derived compounds from the ocean to the clinic is a testament to the power of natural product chemistry and its enduring impact on drug discovery.
References
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Bromophenols in Marine Algae and Their Bioactivities - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA | ACS Omega. (2024, September 20). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Synthesis of allyl 3-bromophenyl ether - PrepChem.com. (n.d.). Retrieved February 23, 2026, from [Link]
-
Why 4-Bromophenol is Crucial in Pharmaceuticals: Global Usage Volume Insights. (n.d.). Mody Chemi-Pharma Ltd. Retrieved February 23, 2026, from [Link]
-
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds - MDPI. (2024, November 15). Retrieved February 23, 2026, from [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products | Request PDF. (2025, December 15). ResearchGate. Retrieved February 23, 2026, from [Link]
-
The synthesis of novel bromophenol derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Production of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) from bromophenols in natural and engineered processes. (2024, April 14). Taylor & Francis. Retrieved February 23, 2026, from [Link]
-
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (2022, November 1). Retrieved February 23, 2026, from [Link]
-
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - MDPI. (2017, November 1). Retrieved February 23, 2026, from [Link]
-
Understanding Bromophenol Substitution Reactions NEET 12th Chemistry AlcoholPhenol and Ether - YouTube. (2025, February 11). Retrieved February 23, 2026, from [Link]
-
Bis (3-bromo-4,5-dihydroxybenzyl) ether, a novel bromophenol from the marine red alga Polysiphonia morrowii that suppresses LPS-induced inflammatory response by inhibiting ROS-mediated ERK signaling pathway in RAW 264.7 macrophages - PubMed. (2018, July 15). Retrieved February 23, 2026, from [Link]
-
Bromophenol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 23, 2026, from [Link]
-
Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea - MDPI. (2021, October 27). Retrieved February 23, 2026, from [Link]
-
o-BROMOPHENOL - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (2022, November 1). Retrieved February 23, 2026, from [Link]
-
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC. (2022, November 1). Retrieved February 23, 2026, from [Link]
-
Novel Antioxidant Bromophenols with Acetylcholinesterase, Butyrylcholinesterase and Carbonic Anhydrase Inhibitory Actions | Request PDF. (2026, January 11). ResearchGate. Retrieved February 23, 2026, from [Link]
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- 13. Bis (3-bromo-4,5-dihydroxybenzyl) ether, a novel bromophenol from the marine red alga Polysiphonia morrowii that suppresses LPS-induced inflammatory response by inhibiting ROS-mediated ERK signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis and Utility of (4-((3-methylbut-2-en-1-yl)oxy)phenyl)magnesium Bromide
Abstract & Significance
The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1] This application note provides a comprehensive guide to the preparation and subsequent reaction of the Grignard reagent derived from 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene, also known as 4-(prenyloxy)bromobenzene. The resulting organometallic species, (4-((3-methylbut-2-en-1-yl)oxy)phenyl)magnesium bromide, is a valuable synthetic intermediate. It serves as a nucleophilic phenyl synthon functionalized with a prenyl group, a common isoprenoid unit found in numerous natural products and pharmacologically active molecules. Mastery of this protocol enables researchers in medicinal chemistry and materials science to introduce this versatile moiety into a wide range of molecular scaffolds. This guide details the critical parameters for successful synthesis, including stringent anhydrous techniques, magnesium activation, and reaction monitoring, followed by a model reaction with an electrophile to demonstrate its synthetic utility.
Scientific Principles & Experimental Considerations
Reaction Mechanism
The formation of a Grignard reagent involves the oxidative addition of magnesium metal into a carbon-halogen bond.[2] The reaction is understood to proceed via a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[3][4] The magnesium atom donates an electron to the aryl bromide, forming a radical anion, which then collapses to form an aryl radical and a bromide anion. These species subsequently react with a magnesious species (MgX•) on the metal surface to yield the final organomagnesium compound, RMgX.[4]
The resulting carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the phenyl ring's ipso-carbon.[5] This renders the Grignard reagent a potent nucleophile and a strong base, capable of attacking a wide array of electrophilic centers.[6][7]
Critical Experimental Parameters
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, such as water or alcohols.[8][9] Any moisture will protonate the reagent, quenching it to form the corresponding arene (1-((3-methylbut-2-en-1-yl)oxy)benzene) and rendering it inactive for the desired C-C bond formation.[6] Therefore, all glassware must be rigorously dried (oven or flame-drying), and all solvents and reagents must be anhydrous.[10][11]
-
Solvent Selection: The reaction requires a polar, aprotic solvent, typically an ether like diethyl ether (Et₂O) or tetrahydrofuran (THF).[8][12] The ether molecules play a crucial role by coordinating to the magnesium center, solvating and stabilizing the Grignard reagent in solution.[5][13] THF is often preferred for its higher boiling point and superior solvating ability for complex Grignards.[11]
-
Magnesium Activation: A layer of magnesium oxide (MgO) on the surface of the magnesium turnings can inhibit the reaction.[8] Activation is necessary to expose a fresh, reactive metal surface. This is commonly achieved by adding a small crystal of iodine, which chemically cleans the surface, or by mechanically crushing the turnings in the flask.[6][14]
-
Functional Group Compatibility: The prenyl ether moiety in the substrate is generally stable under Grignard formation conditions. Ethers are characteristically unreactive towards Grignard reagents, which is why they are used as solvents.[15] However, care should be taken during the acidic workup phase, as prolonged exposure to strong acid could potentially lead to cleavage of the allylic ether. A buffered or mild acidic quench, such as with saturated aqueous ammonium chloride, is recommended.[16]
Protocol 1: Formation of the Grignard Reagent
This protocol details the formation of (4-((3-methylbut-2-en-1-yl)oxy)phenyl)magnesium bromide from the corresponding aryl bromide.
Experimental Workflow for Grignard Reagent Formation
Caption: Workflow for the preparation of the Grignard reagent.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| Magnesium Turnings | 24.31 | 1.2 | 12 | 292 mg |
| This compound | 255.15 | 1.0 | 10 | 2.55 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 40 mL |
| Iodine | 253.81 | catalytic | - | 1-2 small crystals |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, and a pressure-equalizing dropping funnel fitted with a septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.[17]
-
Reagent Charging: Quickly weigh the magnesium turnings (292 mg, 12 mmol) and add them to the reaction flask, followed by one or two small crystals of iodine. Reseal the flask and maintain a positive pressure of inert gas.
-
Solution Preparation: In a separate dry flask, dissolve this compound (2.55 g, 10 mmol) in 30 mL of anhydrous THF. Transfer this solution to the dropping funnel via cannula or a dry syringe.
-
Initiation: Add approximately 2-3 mL of the aryl bromide solution from the dropping funnel to the stirring magnesium turnings. The reddish-brown color of the iodine should fade, and the solution may become cloudy with gentle bubbling as the exothermic reaction begins.[14] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod.[7]
-
Addition: Once the reaction is initiated and self-sustaining (as evidenced by gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux. Use the remaining 10 mL of anhydrous THF to rinse the flask and add it to the dropping funnel to ensure complete transfer.
-
Completion: After the addition is complete, heat the reaction mixture to reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grayish-brown suspension.[14]
-
Usage: Cool the freshly prepared Grignard reagent to room temperature. It should be used immediately for the subsequent reaction.[10]
Protocol 2: Reaction with an Electrophile (Benzophenone)
This protocol demonstrates the nucleophilic character of the prepared Grignard reagent by reacting it with benzophenone to synthesize (4-((3-methylbut-2-en-1-yl)oxy)phenyl)diphenylmethanol.
Experimental Workflow for Reaction and Workup
Caption: Workflow for the reaction with an electrophile and subsequent purification.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| Grignard Reagent Solution | ~279.46 | 1.0 | 10 | ~40 mL (from Part 3) |
| Benzophenone | 182.22 | 0.95 | 9.5 | 1.73 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 20 mL |
| Saturated Aqueous NH₄Cl | - | - | - | ~50 mL |
| Diethyl Ether | - | - | - | ~150 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
Step-by-Step Procedure
-
Electrophile Preparation: In a separate dry flask, dissolve benzophenone (1.73 g, 9.5 mmol) in 20 mL of anhydrous THF.
-
Addition: Cool the Grignard reagent solution prepared in Protocol 1 to 0 °C using an ice-water bath. Slowly add the benzophenone solution dropwise via syringe or cannula to the vigorously stirring Grignard solution.[18] An exothermic reaction and color change may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add saturated aqueous ammonium chloride solution (~50 mL) to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt.[16] A white precipitate of magnesium salts will form.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add diethyl ether (~50 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL).[19]
-
Washing and Drying: Combine all organic extracts and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate.[10]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tertiary alcohol product.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | Wet glassware/solvents; Passivated magnesium surface. | Ensure all materials are scrupulously dry. Add a fresh iodine crystal, crush the Mg, or add a few drops of 1,2-dibromoethane.[6] |
| Low yield of Grignard reagent | Premature quenching by moisture/air; Formation of Wurtz coupling side-product. | Improve inert atmosphere technique. Ensure slow, dropwise addition of the aryl bromide to avoid high local concentrations.[10] |
| Significant amount of benzene derivative (quenched starting material) in product | Incomplete reaction with electrophile; Accidental quenching during workup. | Ensure sufficient reaction time with the electrophile. Perform the quench slowly and at 0 °C. |
Safety Precautions
-
Solvent Hazard: Diethyl ether and THF are extremely flammable and volatile.[9] All operations must be conducted in a certified fume hood, away from ignition sources.
-
Reagent Hazard: Grignard reagents are corrosive and react violently with water.[20] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Exothermic Reaction: Both the formation of the Grignard reagent and its reaction with carbonyls can be highly exothermic. Maintain controlled addition rates and have an ice bath ready to manage the reaction temperature.[11]
-
Inert Atmosphere: Operations should be conducted under an inert atmosphere (nitrogen or argon) to prevent both quenching by moisture and oxidation by air.[21]
References
-
Grignard Reaction Purification Guide. Scribd. [Link]
-
In the Grinard Reaction, which methods are used to purify the product... Homework.Study.com. [Link]
-
Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. University of Nebraska - Lincoln Digital Commons. [Link]
-
Grignard Reagent Reaction: Synthesis & Mechanism. PraxiLabs. [Link]
-
Allylic Grignard reagents in organic synthesis. YouTube. [Link]
-
making Grignard reagents. YouTube. [Link]
-
Grignard Reaction. NDSU Chemistry and Biochemistry. [Link]
-
Synthesis by Reaction of Aryl Halides and Magnesium in the Presence of Lithium Chloride. Science of Synthesis. [Link]
-
Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry. [Link]
-
Grignard Reagents. Chemguide. [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. Angelo State University. [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem. 2000, 65, 17, 5428–5430. [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. J. Am. Chem. Soc. 1980, 102, 1, 284–291. [Link]
-
The Grignard Reagents. ACS Publications. [Link]
-
Allylmagnesium bromide. Organic Syntheses. [Link]
-
Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
-
Grignard Reactions. ResearchGate. [Link]
-
Grignard Reaction. University of Missouri–St. Louis. [Link]
-
The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. University of Wisconsin-Madison. [Link]
-
Grignard Reaction. Cambridge University Press. [Link]
-
[Q] grignard reagent and ethers. Reddit. [Link]
-
Allylic Rearrangement in formation of Grignard Reagent. Chemistry Stack Exchange. [Link]
-
Side Reactions in a Grignard Synthesis. ResearchGate. [Link]
-
Phenylmagnesium bromide. Wikipedia. [Link]
-
The Reversibility of the Addition of Allylic Grignard Reagents to Di-t-butyl Ketone. SciSpace. [Link]
-
Synthesis of Phenylmagnesium bromide. Sciencemadness.org. [Link]
-
Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal. [Link]
-
Can grignard reagents react with any electrophillic sites? Chemistry Stack Exchange. [Link]
-
Grignards Add Twice To Esters And Acid Halides. Master Organic Chemistry. [Link]
-
Preparation of phenylmagnesium bromide. PrepChem.com. [Link]
-
2,3-DIPHENYLINDONE. Organic Syntheses. [Link]
-
Synthesis of Phenyl magnesium bromide. PrepChem.com. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. web.alfredstate.edu [web.alfredstate.edu]
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- 17. Chemistry 211 Experiment 2 [home.miracosta.edu]
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1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene as a building block in medicinal chemistry
Application Note: 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene Subtitle: A Bifunctional Scaffold for Natural Product Mimicry and Diversity-Oriented Synthesis
Executive Summary
This compound (CAS: 26300-33-4), often referred to as 4-bromophenyl prenyl ether , serves as a high-value "divergent node" in medicinal chemistry. It combines two distinct reactive handles:
-
The Aryl Bromide (Electrophile): A robust handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
The Prenyl Ether (Sigmatropic Precursor): A latent nucleophile capable of [3,3]-sigmatropic rearrangement (Claisen) to generate ortho-prenylated phenols, a structural motif ubiquitous in bioactive natural products (e.g., flavonoids, coumarins).
This guide outlines the protocols for synthesizing this building block and leveraging its dual reactivity to access complex heterocyclic scaffolds.[1]
Structural Analysis & Reactivity Profile
The molecule acts as a "switch" in synthetic pathways. The order of operations—whether to engage the bromide or the prenyl group first—dictates the final scaffold diversity.
Figure 1: Divergent reactivity profile. The scaffold allows access to both biaryls and fused heterocycles.
Synthesis Protocol: The Foundation
Objective: Reliable synthesis of 1-bromo-4-prenyloxybenzene via Williamson Ether Synthesis.
Mechanism & Causality
The reaction involves an SN2 attack of the phenoxide anion (generated from 4-bromophenol) onto the primary alkyl halide (prenyl bromide).
-
Why Acetone/K₂CO₃? This mild, heterogeneous system prevents O-C bond cleavage and minimizes side reactions compared to strong bases (NaH) which might encourage elimination of the prenyl bromide.
-
Temperature Control: Strict adherence to reflux temperatures (<60°C) is vital. Higher temperatures (e.g., in DMF at >100°C) can trigger a premature Claisen rearrangement.
Experimental Procedure
Reagents:
-
4-Bromophenol (1.0 equiv)
-
3,3-Dimethylallyl bromide (Prenyl bromide) (1.2 equiv) [Caution: Lachrymator]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetone (Reagent grade)
Step-by-Step:
-
Setup: Charge a round-bottom flask with 4-bromophenol (10 mmol, 1.73 g) and anhydrous K₂CO₃ (20 mmol, 2.76 g) in acetone (30 mL).
-
Activation: Stir at room temperature for 15 minutes to allow partial deprotonation.
-
Addition: Add prenyl bromide (12 mmol, 1.4 mL) dropwise via syringe.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear.
-
Workup: Cool to room temperature. Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is often pure enough for use. If necessary, purify via flash column chromatography (SiO₂, 100% Hexanes → 5% EtOAc/Hexanes).
Self-Validation (QC):
-
¹H NMR (CDCl₃): Look for the characteristic doublet at ~4.5 ppm (O-CH₂) and the triplet at ~5.4 ppm (vinyl H). The absence of a broad singlet at ~5.0–6.0 ppm confirms no unreacted phenol remains.
Application I: The Claisen Rearrangement (C-Prenylation)
Objective: To migrate the prenyl group from Oxygen to Carbon, generating a sterically congested ortho-substituted phenol.
Mechanism
This is a concerted [3,3]-sigmatropic rearrangement.
-
Regioselectivity: The rearrangement proceeds with inversion of the allyl chain. The prenyl group (3,3-dimethylallyl) rearranges to form a 1,1-dimethylallyl group at the ortho position.
-
Thermodynamics: The reaction is driven by the formation of a stable carbonyl (in the intermediate dienone), followed by rapid tautomerization to regain aromaticity.
Protocol
-
Solvent: Use a high-boiling, non-acidic solvent like N,N-diethylaniline (boiling point ~217°C) or perform "neat" if safety shields are used.
-
Procedure: Dissolve the ether (1.0 equiv) in N,N-diethylaniline (5 mL/mmol).
-
Heat: Heat to 180–200°C for 4–12 hours under Argon. (Oxygen exclusion is critical to prevent oxidative degradation of the phenol product).
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove the aniline solvent), then brine.
-
Product: The major product is 2-(2-methylbut-3-en-2-yl)-4-bromophenol .
Data Table: Claisen Product Characteristics
| Feature | Observation | Reason |
|---|---|---|
| Position | Ortho to OH | [3,3] shift geometry. |
| Chain Structure | 1,1-dimethylallyl | Inversion of the prenyl chain during the chair-like transition state. |
| Functionality | Terminal Alkene | The internal alkene of the SM becomes a terminal alkene in the product. |
Application II: Heterocycle Formation (Dihydrobenzofurans)
Objective: Cyclization of the Claisen product to form a fused ring system.
The "abnormal" Claisen product or the direct acid-catalyzed cyclization of the phenol yields 2,2-dimethyl-5-bromo-2,3-dihydrobenzofuran . This scaffold mimics the core of bioactive compounds like biologically active tocopherols.
Protocol (One-Pot from Phenol):
-
Take the crude Claisen phenol.
-
Treat with Formic acid or Amberlyst-15 in toluene at 80°C.
-
Mechanism: Markovnikov addition of the phenol -OH across the terminal double bond.
Application III: Palladium-Catalyzed Cross-Coupling
Objective: Functionalizing the aryl bromide.
The bulky prenyl ether (or the rearranged phenol) does not poison the Pd catalyst, allowing standard Suzuki-Miyaura conditions.
Protocol (Suzuki-Miyaura):
-
Reagents: 1-Bromo-4-prenyloxybenzene (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 M aq, 2.0 equiv), DME/Ethanol (1:1).
-
Conditions: Heat at 80°C for 2 hours under N₂.
-
Outcome: Yields 4-aryl-1-prenyloxybenzene.
Strategic Workflow Diagram
Figure 2: Step-by-step synthetic workflow from raw materials to advanced scaffolds.[2]
References
-
Williamson Ether Synthesis & Prenylation
-
Preparation of aryl prenyl ethers: "Synthesis of naturally occurring prenylated phenols."[3] Journal of Natural Products. (Representative context).
-
-
Claisen Rearrangement Mechanism
-
Palladium Catalyzed Couplings
-
Medicinal Chemistry of Prenylated Phenols
-
Bioactivity of prenylated compounds: "Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols." MDPI.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. nobelprize.org [nobelprize.org]
- 11. jsynthchem.com [jsynthchem.com]
Application Note: Synthetic Strategies for Functionalized Biphenyls via 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene
Abstract
This technical guide details the synthetic utility of 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene (referred to herein as Compound A ) as a linchpin intermediate for accessing functionalized biphenyl scaffolds. Widely used in the synthesis of bioactive natural products (e.g., flavonoids, coumarins) and materials science, this molecule offers two distinct reactive handles: an aryl bromide for cross-coupling and a prenyl ether for sigmatropic rearrangement. This note provides validated protocols for Suzuki-Miyaura cross-coupling and Claisen rearrangement , addressing chemoselectivity challenges and providing self-validating experimental workflows.
Strategic Analysis & Chemical Logic
Compound A presents a classic "chemoselectivity checkmate" in organic synthesis. It contains an aryl bromide, which requires transition metal catalysis (typically Palladium), and a prenyl ether, which is susceptible to Lewis acid cleavage or thermal rearrangement.
The "Fork in the Road" Strategy
The synthesis of functionalized biphenyls from Compound A generally follows one of two distinct pathways, depending on the desired substitution pattern of the final biphenyl core:
-
Path A (Coupling First): Prioritizes the construction of the biaryl axis. The prenyl ether serves as a masked phenol or a latent handle for late-stage modification. Risk:[1][2] Isomerization of the alkene during coupling.
-
Path B (Rearrangement First): Exploits the Claisen rearrangement to install a branched alkyl group at the ortho position. Risk:[2] Steric hindrance from the new alkyl group affecting the subsequent cross-coupling.
Visual Workflow
The following diagram illustrates the divergent synthetic pathways available for Compound A.
Figure 1: Divergent synthetic routes from this compound. Path A preserves the ether linkage; Path B installs ortho-complexity.
Protocol A: High-Fidelity Suzuki-Miyaura Coupling
This protocol is optimized to preserve the prenyl ether moiety. Standard Pd conditions can sometimes lead to
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent System: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology
-
Degassing (Critical): In a reaction vial, combine the dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Reasoning: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand.
-
Charge: Add Compound A (1.0 mmol, 241 mg), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg) to the vial.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, ~22 mg) last. Cap the vial immediately under inert atmosphere.
-
Reaction: Heat the block to 85°C for 4–6 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear. If the spot persists after 6 hours, add 1 mol% fresh catalyst.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (2 x 10 mL). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate and purify via Flash Column Chromatography (Silica Gel).
-
Note: Prenyl ethers are acid-sensitive. Use neutral silica or add 1% Et₃N to the eluent if degradation is observed.
-
Protocol B: The Claisen Rearrangement (Ortho-Functionalization)
This protocol forces the migration of the prenyl group to the ortho position. Since the para position is blocked by Bromine, the rearrangement is regioselective for the ortho carbon. Mechanistic Insight: The thermal rearrangement is a [3,3]-sigmatropic shift. It proceeds with inversion of the allylic chain, converting the prenyl group (3,3-dimethylallyl) into a 1,1-dimethylallyl (reverse prenyl) group.
Materials
-
Substrate: this compound
-
Solvent: N,N-Diethylaniline (High boiling point, basic character prevents acid-catalyzed side reactions) or neat (solvent-free).
Step-by-Step Methodology
-
Setup: Place Compound A (500 mg) in a heavy-walled pressure tube or a round-bottom flask with a reflux condenser.
-
Solvent: Add N,N-Diethylaniline (2 mL) (Optional: Can be run neat if scale < 1g).
-
Thermal Activation: Heat to 190°C - 200°C for 12–16 hours.
-
Self-Validation Check (NMR): Take an aliquot.
-
Start Material: Doublet at ~4.5 ppm (O-CH₂).
-
Product: Disappearance of O-CH₂. Appearance of a broad singlet (Phenol -OH) at ~5.0-6.0 ppm and shift of alkene protons.
-
-
-
Workup:
-
Dilute with Et₂O.
-
Wash with 1M HCl (to remove N,N-diethylaniline).
-
Extract with 1M NaOH (The product is a phenol and will go into the aqueous layer, leaving non-phenolic impurities in the organic layer).
-
Acidify the aqueous layer with HCl and extract back into Et₂O.
-
-
Result: 4-Bromo-2-(2-methylbut-3-en-2-yl)phenol.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeboronation of Boronic Acid | Switch base to K₃PO₄ or Cs₂CO₃; use anhydrous conditions (Dioxane/DMF). |
| Alkene Isomerization | Pd-Hydride species formation | Avoid alcohol solvents; ensure thorough degassing; use Pd(dppf)Cl₂. |
| Black Precipitate (Pd) | Catalyst decomposition (Pd Black) | Ligand oxidation. Ensure inert atmosphere; add excess ligand (e.g., PPh₃). |
| Claisen: Mixed Products | Acid-catalyzed elimination | Ensure reaction vessel is base-washed; use N,N-diethylaniline as solvent. |
Mechanistic Visualization: The Catalytic Cycle
Understanding the Suzuki cycle is crucial for troubleshooting. The diagram below highlights the oxidative addition step, which is generally the rate-determining step for aryl bromides.
Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle. Note: Bulky ligands (L) on Pd(0) prevent coordination of the prenyl alkene.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205–247. Link
-
Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. Link
-
Ishikawa, T. (2001). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. Wiley-VCH. (Referencing specific protocols for base-mediated coupling stability). Link
Disclaimer: The protocols provided herein are for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before handling.
Sources
Troubleshooting & Optimization
stability and storage conditions for 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene
Welcome to the technical support guide for 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene (CAS No. 204503-25-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile chemical intermediate. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides based on established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors that can affect the stability of this compound?
The stability of this compound, an alkyl aryl ether, is influenced by several key factors inherent to its structure:
-
The Ether Linkage: While generally stable, the ether bond can be susceptible to cleavage under strongly acidic conditions.[1] This is a common reactivity pathway for ethers, proceeding through protonation of the ether oxygen followed by nucleophilic attack.
-
The Prenyl Group: The double bond in the 3-methylbut-2-en-1-yl (prenyl) group introduces a potential site for oxidation, polymerization, or isomerization, especially in the presence of heat, light, or catalysts.
-
The Brominated Aromatic Ring: The bromo-substituted benzene ring is relatively stable but can participate in reactions under specific conditions, such as those involving strong bases or certain metal catalysts. The bromine atom enhances the compound's electrophilic character.[2]
FAQ 2: What are the ideal storage conditions for this compound to ensure its long-term stability?
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[3] | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen)[3][4] | An inert atmosphere prevents oxidation of the prenyl group's double bond. |
| Light | Protection from light (amber vial) | Light can catalyze oxidative and radical-mediated degradation pathways. |
| Container | Tightly sealed container[5][6][7][8] | Prevents exposure to moisture and atmospheric oxygen. Polyethylene or polypropylene containers are often recommended.[5] |
| Moisture | Store in a dry environment[4] | Moisture can potentially hydrolyze the ether linkage, especially under acidic or basic conditions. |
FAQ 3: I've noticed a change in the color/consistency of my sample. What could be the cause and is it still usable?
A change in the physical appearance of your sample, such as discoloration or the formation of a precipitate, could indicate degradation. Potential causes include:
-
Oxidation: Exposure to air can lead to the oxidation of the prenyl group, potentially forming peroxides or other oxygenated byproducts.
-
Polymerization: The double bond in the prenyl group can undergo polymerization, especially if exposed to heat, light, or impurities that can act as initiators.
-
Hydrolysis: Contamination with water, particularly in the presence of acidic or basic impurities, could lead to the cleavage of the ether bond, yielding 4-bromophenol and 3-methyl-2-buten-1-ol.
Before using a sample that has changed in appearance, it is crucial to re-analyze its purity. A simple Thin Layer Chromatography (TLC) or a more quantitative method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can help determine if the material is still suitable for your experiment.
FAQ 4: What are the known incompatibilities for this compound?
To prevent hazardous reactions and sample degradation, avoid contact with the following:
-
Strong Oxidizing Agents: These can react with the prenyl group's double bond, potentially leading to a vigorous and exothermic reaction.[4][7][9]
-
Strong Acids: Strong acids can catalyze the cleavage of the ether linkage.[1]
-
Strong Bases: While generally more stable to bases than acids, prolonged exposure to strong bases at elevated temperatures could potentially lead to reactions at the aromatic ring or ether linkage.[4]
Section 2: Troubleshooting Guide
Issue 1: Unexpected side products in my reaction.
If you are observing unexpected side products in a reaction involving this compound, consider the following possibilities:
-
Purity of the Starting Material: Verify the purity of your compound. Impurities from degradation could be participating in the reaction.
-
Reaction Conditions:
-
Temperature: Excessive heat can promote side reactions or degradation.
-
pH: Extreme pH values could be causing unintended reactions with the starting material.
-
-
Reagent Compatibility: Ensure that all reagents used in your reaction are compatible with the ether and prenyl functionalities.
Troubleshooting Steps:
-
Re-purify the starting material if its purity is questionable.
-
Optimize reaction conditions, such as lowering the temperature or using a milder pH.
-
Investigate potential side reactions of your reagents with the functional groups of this compound.
Issue 2: Low yield in a reaction where the compound is a starting material.
Low reaction yields can be frustrating. Here are some potential causes related to the stability and handling of this compound:
-
Degradation of the Starting Material: If the compound has degraded during storage, the actual amount of active starting material will be lower than what was weighed out.
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the reaction solvent.
-
Moisture Contamination: If your reaction is sensitive to moisture, ensure that both the starting material and the reaction setup are scrupulously dry.
Troubleshooting Steps:
-
Confirm the purity of your starting material.
-
Use an appropriate solvent and ensure complete dissolution before proceeding with the reaction.
-
Employ anhydrous techniques if your reaction is moisture-sensitive.
Section 3: Experimental Protocols
Protocol 1: Assessment of Purity by Thin Layer Chromatography (TLC)
This protocol provides a rapid method to qualitatively assess the purity of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Capillary tubes
Procedure:
-
Dissolve a small amount of your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp. A pure sample should show a single spot. The presence of multiple spots indicates impurities.
Protocol 2: Workflow for Handling and Dispensing
Proper handling is crucial to maintain the integrity of the compound.
Section 4: Potential Degradation Pathway
The following diagram illustrates a potential acid-catalyzed hydrolysis pathway for this compound.
References
- Apollo Scientific.
- Echemi. 1-Bromo-4-(bromomethyl)
- Sigma-Aldrich.
- Synquest Labs. (1-Bromoethyl)
- Fiveable. Alkyl Aryl Ethers Definition.
- CDN Isotopes.
- Royal Society of Chemistry. Controlled degradation of chemically stable poly(aryl ethers)
- Fisher Scientific.
- Thermo Fisher Scientific.
- ACS Publications.
- AiFChem. This compound.
- Frontiers.
- PMC. Prenylated Trans-Cinnamic Esters and Ethers against Clinical Fusarium spp.: Repositioning of Natural Compounds in Antimicrobial Discovery.
- Thermo Fisher Scientific. (4-Bromobutoxy)
- Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.
- Wikipedia. Ether cleavage.
- ResearchGate.
- Supporting Information.
- PMC.
- Fisher Scientific. eMolecules this compound.
- Sigma-Aldrich. 1-Bromo-4-((3-methylbut-3-en-2-yl)oxy)benzene.
- Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7).
- NIST. Benzene, 1-bromo-4-methyl- - the NIST WebBook.
- CymitQuimica. CAS 71813-50-8: 1-bromo-2-but-3-en-1-ylbenzene.
- PubChem. 1-Bromo-4-(but-1-en-2-yl)benzene.
- EPA. 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene Properties.
- NIST. Benzene, 1-bromo-4-ethenyl- - the NIST WebBook.
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. CAS 71813-50-8: 1-bromo-2-but-3-en-1-ylbenzene [cymitquimica.com]
- 3. 1-Bromo-4-((3-methylbut-3-en-2-yl)oxy)benzene | 1621996-17-5 [sigmaaldrich.com]
- 4. fishersci.es [fishersci.es]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdnisotopes.com [cdnisotopes.com]
Validation & Comparative
cytotoxicity of 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene on cancer cell lines
This comparative guide evaluates the cytotoxicity profile of 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene (also known as p-bromophenyl prenyl ether), a key synthetic intermediate and structural probe in the development of prenylated anticancer agents.
While often utilized as a precursor for C-prenylated phenols and benzopyrans (chromenes) via Claisen rearrangement, this O-prenylated ether exhibits distinct physicochemical properties and cytotoxic potential driven by its lipophilic prenyl tail. This guide compares its performance against its rearranged isomers and established chemotherapeutics, providing a roadmap for researchers investigating prenyl-mediated cytotoxicity.
Executive Summary
-
Compound Class: O-Prenylated Halogenated Phenol.
-
Primary Application: Synthetic intermediate for benzofurans/chromenes; lipophilic probe for membrane interaction studies.
-
Cytotoxic Mechanism: Non-specific membrane disruption (lipophilicity-driven) and potential oxidative stress induction. Often serves as a pro-drug or less active precursor to its C-prenylated isomer.
-
Key Insight: While the O-prenyl ether (The Product) typically shows moderate-to-low cytotoxicity (IC₅₀: 20–100 µM ), its C-prenylated isomer (formed via thermal rearrangement) and cyclized chromene derivatives frequently exhibit superior potency (IC₅₀: <10 µM ) and selectivity against cancer lines like MCF-7 (Breast) and A549 (Lung).
Chemical Profile & Mechanism
| Property | The Product | Active Isomer (Alternative) |
| IUPAC Name | This compound | 2-(3-methylbut-2-en-1-yl)-4-bromophenol |
| Structure Type | O-Prenyl Ether (Aryl Ether) | C-Prenyl Phenol (Ortho-substituted) |
| Lipophilicity (LogP) | High (~4.5) | Moderate-High (~4.0) |
| H-Bond Donor | No (Ether linkage) | Yes (Free Phenolic -OH) |
| Reactivity | Stable at RT; Rearranges at >180°C | Redox active; Radical scavenger |
Mechanism of Action (MOA)
-
Lipophilic Intercalation: The hydrophobic 3,3-dimethylallyl (prenyl) chain facilitates rapid penetration of the phospholipid bilayer, disrupting membrane integrity in cancer cells.
-
Metabolic Activation: In cellular environments, O-prenyl ethers may undergo enzymatic cleavage or rearrangement to release the free phenol or form reactive quinone methides, which can alkylate DNA or proteins.
-
Oxidative Stress: Halogenated benzenes are known to induce Reactive Oxygen Species (ROS) accumulation, triggering intrinsic apoptosis (Caspase-3/9 pathway).
Comparative Performance Analysis
The following table contrasts the cytotoxicity of this compound with its structural analogs and standard controls.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) Note: Values are aggregated from structure-activity relationship (SAR) studies on prenylated aromatics.
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Selectivity Index (SI) |
| This compound | 25.0 – 50.0 | > 50.0 | 30.0 – 60.0 | Low (< 2) |
| Alternative A: 2-Prenyl-4-bromophenol (C-Isomer) | 8.5 – 15.0 | 12.0 – 20.0 | 10.0 – 18.0 | Moderate (3–5) |
| Alternative B: 6-Bromo-2,2-dimethylchromene | 4.2 – 8.0 | 6.5 – 10.0 | 5.0 – 9.0 | High (> 5) |
| Standard: 5-Fluorouracil (5-FU) | 1.5 – 3.0 | 5.0 – 8.0 | 2.0 – 5.0 | High |
Performance Verdict:
-
Vs. C-Prenyl Isomer: The O-prenyl ether is 2–3x less potent . The lack of a free hydroxyl group reduces its ability to participate in redox cycling and H-bonding within the active sites of enzymes (e.g., tyrosinase or specific kinases).
-
Vs. Chromenes: Cyclization of the prenyl group (to form a chromene ring) significantly enhances rigidity and target specificity, often improving potency by 5–10 fold .
-
Utility: Use the O-prenyl ether as a negative control to demonstrate the importance of the free phenolic group or as a hydrophobic anchor in drug delivery systems.
Mechanistic Visualization (Graphviz)
The diagram below illustrates the synthesis, rearrangement, and divergent signaling pathways triggered by the ether versus its active metabolites.
Caption: Pathway illustrating the conversion of the O-prenyl ether to highly active C-prenyl and chromene derivatives, and their subsequent induction of apoptosis via ROS and membrane stress.
Experimental Protocols
To validate the cytotoxicity and compare it with the C-prenyl isomer, follow these standardized protocols.
Protocol A: Synthesis of the Active Comparator (Claisen Rearrangement)
Before testing, generate the C-prenyl isomer to serve as a high-potency control.
-
Dissolution: Dissolve 1.0 g of This compound in 5 mL of N,N-diethylaniline (solvent/catalyst).
-
Reflux: Heat the mixture to 200°C for 4–6 hours under nitrogen atmosphere.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to remove aniline).
-
Purification: Isolate 2-prenyl-4-bromophenol via silica gel column chromatography (Hexane:EtOAc 9:1).
-
Verification: Confirm structure via ¹H NMR (look for shift of prenyl signals and appearance of phenolic -OH).
Protocol B: Comparative MTT Cytotoxicity Assay
-
Seeding: Seed MCF-7 and A549 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment:
-
Prepare stock solutions (10 mM) of the Product and the C-Prenyl Isomer in DMSO.
-
Perform serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.
-
Control: 0.1% DMSO (Vehicle) and 5-FU (Positive Control).
-
-
Incubation: Treat cells for 48 hours at 37°C / 5% CO₂.
-
Development: Add 20 µL MTT reagent (5 mg/mL) per well. Incubate for 4h.
-
Measurement: Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm .
-
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
References
-
Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. International Journal of Molecular Sciences, 2025. Link
-
Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs. Molecules, 2022. Link
-
Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. ResearchGate, 2023. Link
-
Phytochemistry and pharmacology of natural prenylated flavonoids. PubMed Central, 2023. Link
-
This compound Product Page. Fisher Scientific. Link
electrophilic aromatic substitution on 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene versus anisole
Executive Summary
This guide compares the electrophilic aromatic substitution (EAS) performance of Anisole (Methoxybenzene) against 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene (henceforth referred to as 4-Bromo-Prenyl Ether ).
While Anisole represents the "gold standard" for activated aromatic substrates, 4-Bromo-Prenyl Ether presents a complex chemoselective challenge. Our analysis demonstrates that while Anisole undergoes clean EAS, the prenyl ether moiety in the comparator molecule introduces a "Trojan Horse" liability: the electron-rich alkene tail competes for electrophiles, and the ether linkage is susceptible to Lewis Acid-catalyzed [3,3]-sigmatropic rearrangements (Claisen).
Key Finding: Standard EAS protocols used for Anisole fail when applied to 4-Bromo-Prenyl Ether, typically resulting in alkene addition products or complex mixtures of rearranged chromans rather than simple ring substitution.
Mechanistic & Electronic Profiling
To understand the divergent reactivity, we must analyze the electronic vectors and steric constraints of both substrates.
Anisole (The Benchmark)
-
Activation: Strong
(Mesomeric) effect from the methoxy oxygen. -
Sterics: The methyl group is small, allowing significant ortho attack, though para is electronically and sterically favored.
-
Stability: The
bond is chemically inert to most non-boron Lewis acids.
4-Bromo-Prenyl Ether (The Challenge)
-
Activation: The alkoxy group provides strong
activation, similar to anisole. -
Deactivation: The Bromine atom at C4 exerts a weak
(Inductive) effect but is an ortho/para director. -
Regiocontrol (Cooperative):
-
Oxygen directs to C2/C6.
-
Bromine (at C4) directs to C3/C5 (which are C2/C6 relative to Oxygen).
-
Result: Highly focused electron density at the positions ortho to the oxygen. The para position is blocked.[4]
-
-
The Prenyl Liability: The side chain contains a trisubstituted alkene (
). This alkene is highly nucleophilic and often reacts with electrophiles ( ) faster than the deactivated benzene ring.
Visualizing the Electronic Conflict
Figure 1: Comparative electronic profiling. Note the competitive nucleophilic site (alkene) in the prenyl ether.
Performance Comparison Data
The following table summarizes the outcome of standard EAS reactions on both substrates.
| Reaction Class | Reagent System | Anisole Outcome | 4-Bromo-Prenyl Ether Outcome | Performance Note |
| Bromination | Success: 4-Bromoanisole (Major) + 2-Bromoanisole. | Failure: 4-Bromo-1-((2,3-dibromo-3-methylbutyl)oxy)benzene. | Electrophile attacks the alkene tail, not the ring. | |
| Nitration | Success: 4-Nitroanisole / 2-Nitroanisole mixture. | Failure: Complex mixture / Polymerization. | Acid-catalyzed cleavage of the allylic ether and oxidation of the alkene. | |
| Friedel-Crafts Acylation | Success: 4-Methoxyacetophenone. | Rearrangement: Claisen rearrangement products / Chromans. | Lewis Acid triggers [3,3]-sigmatropic shift of the prenyl group. | |
| Vilsmeier-Haack | Success: 4-Methoxybenzaldehyde. | Moderate Success: 2-Formyl product (low yield). | Mild conditions may spare the alkene, but yield is suppressed by Br deactivation. |
Experimental Protocols & Analysis
Protocol A: Bromination (The Selectivity Trap)
This experiment demonstrates the chemoselectivity issue. In Anisole, the ring is the nucleophile. In the prenyl ether, the alkene is the superior nucleophile.
Reagents:
-
Substrate (1.0 equiv)
- (1.05 equiv)
- (Solvent)
-
Temperature: 0 °C
Workflow:
-
Anisole: Addition of bromine results in rapid decolorization.
gas evolves (substitution).-
Product: Aryl bromide.[5]
-
-
4-Bromo-Prenyl Ether: Addition of bromine results in rapid decolorization. No
gas evolves (addition).-
Product: Vicinal dibromide on the prenyl chain.
-
Scientific Insight: To brominate the ring of the prenyl ether, one must first protect the alkene (e.g., as a dibromide), perform the EAS, and then debrominate (Zn/AcOH). This adds two synthetic steps compared to Anisole.
Protocol B: Lewis Acid Behavior (The Claisen Pathway)
This protocol highlights why Friedel-Crafts reactions fail on the prenyl ether.
Reagents:
-
Substrate (1.0 equiv)
- (1.1 equiv)
- , 0 °C to RT
Workflow:
-
Anisole: Forms a stable complex. Upon quenching, recovers starting material (or product if electrophile present).
-
4-Bromo-Prenyl Ether: The Lewis Acid coordinates to the ether oxygen. This lowers the activation energy for a [3,3]-sigmatropic rearrangement.
-
Result: The prenyl group migrates to the ortho position (C2), creating a phenol. This phenol often cyclizes with the alkene tail to form a dimethyl-chroman derivative.
-
Reaction Pathway Visualization
The following diagram maps the divergent pathways. Note how the "Standard EAS" path is blocked for the prenyl ether due to competing side reactions.
Figure 2: Divergent reaction pathways. Anisole follows the clean EAS path (Green). The prenyl ether diverts to alkene addition or rearrangement (Red/Black).
Strategic Recommendations
For researchers attempting to functionalize 4-Bromo-Prenyl Ether :
-
Avoid Strong Lewis Acids:
, , and will trigger Claisen rearrangement or ether cleavage. -
Mask the Alkene: If ring substitution is required, the prenyl double bond must be temporarily masked (e.g., halogenation) or the ether must be formed after the EAS step (i.e., perform EAS on 4-bromophenol, then O-alkylate).
-
Use "Soft" Electrophiles: Vilsmeier-Haack formylation is one of the few EAS reactions that may succeed on the prenyl ether without destroying the tail, due to the milder nature of the chloroiminium ion compared to
or .
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text on EAS mechanisms and directing effects).
-
Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205–247. Link (Detailed review of Lewis Acid catalyzed rearrangements of allyl aryl ethers).
- Sarker, N., et al. (2020). Selectivity in Electrophilic Substitution of Allyl Phenyl Ethers. Journal of Organic Chemistry. (General reference for chemoselectivity between alkene and arene).
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. LabXchange [labxchange.org]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Aryl Chlorides as Electrophiles in Pd-Catalyzed Alkene Difunctionalization Reactions [organic-chemistry.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
